molecular formula C19H21N5O2 B11420661 N3,N5-bis(4-ethoxyphenyl)-1,2,4-triazine-3,5-diamine

N3,N5-bis(4-ethoxyphenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B11420661
M. Wt: 351.4 g/mol
InChI Key: XSGUMQQIDJGCHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE is a complex organic compound that features a triazine ring substituted with ethoxyaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE typically involves the reaction of 4-ethoxyaniline with a triazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution on the triazine ring. The reaction conditions often include elevated temperatures and the use of solvents like ethanol or methanol to dissolve the reactants and control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield aldehydes or carboxylic acids, while reduction of the triazine ring can produce various amine derivatives .

Scientific Research Applications

N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxyaniline: A simpler compound with similar ethoxy and aniline groups.

    1,3,5-Triazine derivatives: Compounds with a triazine ring and various substituents, used in similar applications.

Uniqueness

N-[3-(4-ETHOXYANILINO)-1,2,4-TRIAZIN-5-YL]-N-(4-ETHOXYPHENYL)AMINE is unique due to its specific combination of ethoxyaniline and triazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

3-N,5-N-bis(4-ethoxyphenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C19H21N5O2/c1-3-25-16-9-5-14(6-10-16)21-18-13-20-24-19(23-18)22-15-7-11-17(12-8-15)26-4-2/h5-13H,3-4H2,1-2H3,(H2,21,22,23,24)

InChI Key

XSGUMQQIDJGCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=CN=NC(=N2)NC3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.